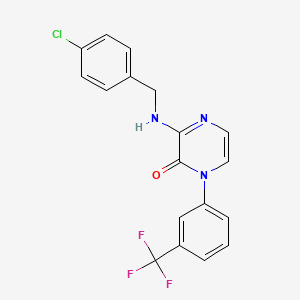
3-((4-chlorobenzyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-((4-chlorobenzyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrazin-2(1H)-one is a derivative of pyrazinone, a class of compounds known for various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related compounds, such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, involves multiple stages starting from phenylacetonitriles . The process includes condensation reactions, chlorination, and amination steps. Although the exact synthesis route for 3-((4-chlorobenzyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrazin-2(1H)-one is not detailed, similar synthetic strategies could potentially be applied, with appropriate modifications to incorporate the trifluoromethyl group and the specific chlorobenzyl substituent.
Molecular Structure Analysis
The molecular structure of pyrazinone derivatives is characterized by the presence of a pyrazinone core, which can be modified with various substituents that influence the compound's biological activity and physicochemical properties . The presence of a trifluoromethyl group and a chlorobenzyl moiety in the compound of interest suggests that it would have distinct electronic and steric characteristics that could be analyzed through computational chemistry methods or X-ray crystallography.
Chemical Reactions Analysis
Pyrazinone derivatives can undergo various chemical reactions, including dephenylation , which is a process where the phenyl group is removed, often through microbial action in the case of pyrazon. The chlorobenzyl group in the compound of interest could potentially undergo similar reactions under specific conditions, leading to the formation of different metabolites or degradation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazinone derivatives can be determined through chromatographic techniques, as described for the separation and quantification of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone and its isomers . These methods can be adapted to analyze the compound of interest, providing information on its purity, stability, and behavior under various conditions. The presence of a trifluoromethyl group and a chlorobenzyl moiety would likely influence the compound's lipophilicity, solubility, and chromatographic behavior.
科学的研究の応用
Modes of Action of Pyridazinone Herbicides
Pyridazinone derivatives, similar in structure to the specified compound, have been examined for their action as herbicides. These compounds inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. A study highlights the design of a pyrazinone derivative that combines the action mechanism of pyrazon with resistance to metabolic detoxification in plants and interference with chloroplast development, offering a dual mode of action for enhanced herbicidal efficacy (Hilton et al., 1969).
Antimicrobial Applications
New series of pyrazole derivatives, including those with a trifluoromethyl phenyl group akin to the compound , have been synthesized and characterized for potential antimicrobial activities. These compounds, through a Vilsmeier–Haack reaction approach, displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in developing new antimicrobial agents (Bhat et al., 2016).
Agricultural Chemistry
The movement and metabolism of pyrazinone derivatives in plants have been studied to understand their behavior and phytotoxic effects across different plant species. This research provides insight into the selective absorption, translocation, and metabolic pathways of these compounds within plants, indicating their complex interactions with plant biology (Stephenson & Ries, 1967).
Chemical Synthesis and Analysis
Analytical methods have been developed for evaluating pyrazinone herbicides, including the determination of technical pyrazon and its impurities in commercial products. Such methodologies are crucial for ensuring the quality and safety of herbicide formulations used in agriculture (Výboh et al., 1974).
Anticonvulsant Activity
Research into substituted pyrazines, structurally related to the queried compound, has explored their potential as anticonvulsant agents. This work contributes to the understanding of the bioisosteric relationships between different ring systems and their biological activities, offering pathways for the development of new therapeutic agents (Kelley et al., 1995).
特性
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-[3-(trifluoromethyl)phenyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O/c19-14-6-4-12(5-7-14)11-24-16-17(26)25(9-8-23-16)15-3-1-2-13(10-15)18(20,21)22/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHATUWHZYCSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2547445.png)


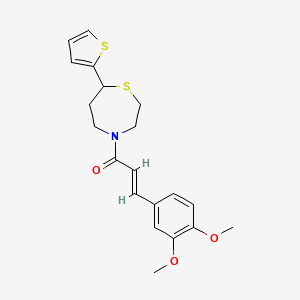
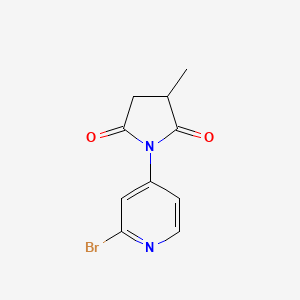
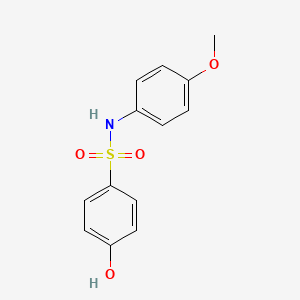
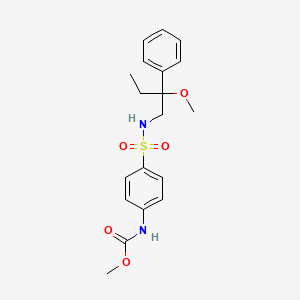
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
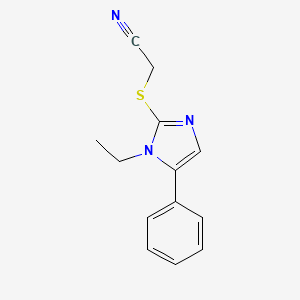
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2547459.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[[4-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2547460.png)
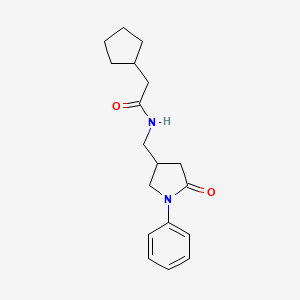
![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)
![N-(3,4-Dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2547467.png)